Cas no 13207-48-2 (2-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE)
2-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE Chemical and Physical Properties
Names and Identifiers
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- 2-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE
- [(naphthalen-1-yl)amino]thiourea
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- Inchi: 1S/C11H11N3S/c12-11(15)14-13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,13H,(H3,12,14,15)
- InChI Key: ZFWLQFOXJBCIEW-UHFFFAOYSA-N
- SMILES: N(C(N)=S)NC1=C2C(C=CC=C2)=CC=C1
2-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00900728-1g |
[(Naphthalen-1-yl)amino]thiourea |
13207-48-2 | 90% | 1g |
¥4193.0 | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620478-1mg |
2-(Naphthalen-1-yl)hydrazine-1-carbothioamide |
13207-48-2 | 98% | 1mg |
¥436.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620478-5mg |
2-(Naphthalen-1-yl)hydrazine-1-carbothioamide |
13207-48-2 | 98% | 5mg |
¥672.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620478-10mg |
2-(Naphthalen-1-yl)hydrazine-1-carbothioamide |
13207-48-2 | 98% | 10mg |
¥934.00 | 2024-08-09 | |
| A2B Chem LLC | AI75194-1mg |
[(naphthalen-1-yl)amino]thiourea |
13207-48-2 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI75194-5mg |
[(naphthalen-1-yl)amino]thiourea |
13207-48-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI75194-10mg |
[(naphthalen-1-yl)amino]thiourea |
13207-48-2 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI75194-500mg |
[(naphthalen-1-yl)amino]thiourea |
13207-48-2 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AI75194-1g |
[(naphthalen-1-yl)amino]thiourea |
13207-48-2 | >90% | 1g |
$1295.00 | 2024-04-20 |
2-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE
Chemical Profile of 2-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE (CAS No. 13207-48-2)
2-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE, identified by its Chemical Abstracts Service number CAS No. 13207-48-2, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a naphthyl group and a hydrazinecarbthioamide functional moiety, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.
The molecular structure of 2-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE consists of a naphthalene ring substituted at the 1-position with a hydrazinecarbthioamide group. This configuration imparts distinct reactivity, making it a versatile building block for the development of novel therapeutic agents. The presence of both the naphthyl moiety and the hydrazinecarbthioamide group suggests potential applications in the synthesis of heterocyclic compounds, which are widely recognized for their pharmacological significance.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease pathways. 2-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE has been explored as a precursor in the synthesis of compounds that interact with biological targets such as kinases and transcription factors. Its structural features allow for modifications that can fine-tune binding affinity and selectivity, which are critical parameters in drug design.
One of the notable applications of 2-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE is in the field of antitumor research. Naphthalene derivatives have shown promise as chemotherapeutic agents due to their ability to interfere with DNA replication and cell proliferation. The hydrazinecarbthioamide group can be further functionalized to enhance bioavailability and metabolic stability, making it an attractive scaffold for drug development.
Recent studies have highlighted the potential of 2-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE in the synthesis of protease inhibitors, which are essential for treating conditions such as cancer and inflammation. By leveraging its reactive sites, researchers have been able to develop novel compounds that exhibit potent inhibitory activity against target enzymes. These findings underscore the importance of 2-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE as a key intermediate in medicinal chemistry.
The synthesis of 2-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired product with minimal byproducts. These techniques are crucial for producing pharmaceutical-grade material suitable for further derivatization and biological evaluation.
In conclusion, 2-(1-NAPHTHYL)-1-HYDRAZINECARBOTHIOAMIDE (CAS No. 13207-48-2) represents a significant compound in the realm of pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications, this compound is poised to play an increasingly important role in drug discovery and development.
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